Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate
CAS No.: 26759-51-3
Cat. No.: VC17012623
Molecular Formula: C11H11NO6S
Molecular Weight: 285.28 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate - 26759-51-3](/images/structure/VC17012623.png)
Specification
CAS No. | 26759-51-3 |
---|---|
Molecular Formula | C11H11NO6S |
Molecular Weight | 285.28 g/mol |
IUPAC Name | methyl 2-(2-methoxy-2-oxoethyl)sulfanyl-5-nitrobenzoate |
Standard InChI | InChI=1S/C11H11NO6S/c1-17-10(13)6-19-9-4-3-7(12(15)16)5-8(9)11(14)18-2/h3-5H,6H2,1-2H3 |
Standard InChI Key | PJPCSHBTNKBEBS-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)CSC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate reflects its structural components:
-
A benzoate ester (methyl ester at position 1).
-
A nitro (-NO₂) group at position 5.
-
A thioether bridge (-S-) at position 2, connecting the aromatic ring to a methoxy-oxoethyl moiety (-CH₂-C(O)OCH₃).
The molecular formula is C₁₁H₁₁NO₆S, with a molecular weight of 285.27 g/mol .
Structural Characterization
Key spectroscopic and computational descriptors include:
-
Topological Polar Surface Area (TPSA): 123.72 Ų, indicative of high polarity due to nitro and ester groups .
The compound’s SMILES notation (COC(=O)CSC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OC
) and InChIKey (UAPJKEJWOPOJJY-UHFFFAOYSA-N
) provide unambiguous representations for database searches and computational modeling.
Physicochemical Properties
Thermal and Physical Constants
Data collated from experimental measurements and supplier specifications reveal the following properties :
Property | Value |
---|---|
Density | 1.39 g/cm³ |
Boiling Point | 417.9°C (at 760 mmHg) |
Flash Point | 206.6°C |
Vapor Pressure | 3.41 × 10⁻⁷ mmHg (25°C) |
Refractive Index | 1.577 |
The compound exists as a solid at room temperature, with a crystalline or powder morphology described as "white to light yellow/orange" .
Solubility and Stability
-
Solubility: Moderately soluble in polar organic solvents such as dichloromethane, toluene, and methanol . Limited aqueous solubility due to hydrophobic aromatic and thioether components.
-
Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. The nitro group may confer sensitivity to reducing agents .
Synthesis and Manufacturing
Key Synthetic Routes
The compound is synthesized via a multistep sequence involving:
Thioether Formation
A chloromethyl precursor (e.g., chloromethyl pyridinyl derivative) is coupled with 5-nitro-2-mercaptobenzoic acid derivatives under phase-transfer conditions. For example, reactions employing tetrabutyl ammonium bromide as a phase-transfer catalyst in a dichloromethane/water biphasic system achieve efficient sulfur alkylation at mild temperatures (25–40°C) .
Esterification and Functionalization
Subsequent esterification with methanol in the presence of thionyl chloride (SOCl₂) yields the methyl ester . Critical process parameters include:
-
Temperature Control: Reactions conducted at 0–40°C to minimize side reactions.
-
Workup: Neutralization with aqueous sodium hydroxide and extraction into dichloromethane to isolate the product .
Process Optimization
-
Solvent Selection: Methanol and dichloromethane are preferred for their balance of solubility and ease of removal .
-
Catalysis: Phase-transfer agents (e.g., tetrabutyl ammonium salts) enhance reaction rates by shuttling ions between aqueous and organic phases .
Applications in Pharmaceutical Synthesis
Role in Omeprazole Production
Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate is a precursor to omeprazole, a proton pump inhibitor used in gastroesophageal reflux disease (GERD) treatment. Key transformations include:
-
Nitro Reduction: Catalytic hydrogenation converts the nitro group to an amine.
-
Cyclization: Intramolecular condensation forms the benzimidazole core of omeprazole .
Versatility in Medicinal Chemistry
The thioether and ester functionalities permit further derivatization, enabling the synthesis of analogs with tailored pharmacokinetic properties. For instance, sulfoxide formation via controlled oxidation yields active metabolites with prolonged therapeutic effects .
Analytical Characterization
Spectroscopic Methods
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